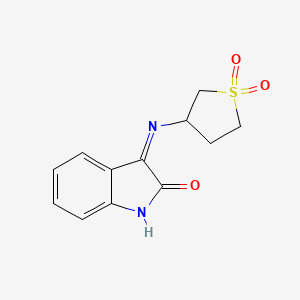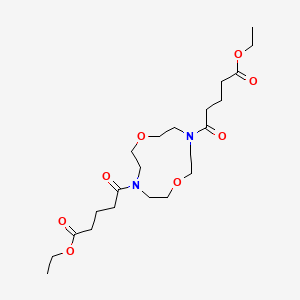
Diethyl 5,5'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE involves multiple steps, starting with the preparation of intermediate compounds such as 5-ethoxy-5-oxopentanoic acid . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE include:
- Diethyl 5,5′-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)
- 5-ethoxy-5-oxopentanoic acid
Uniqueness
The uniqueness of ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE lies in its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H38N2O8 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
ethyl 5-[10-(5-ethoxy-5-oxopentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoate |
InChI |
InChI=1S/C22H38N2O8/c1-3-31-21(27)9-5-7-19(25)23-11-15-29-17-13-24(14-18-30-16-12-23)20(26)8-6-10-22(28)32-4-2/h3-18H2,1-2H3 |
Clave InChI |
JHXFARNONSKPTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC(=O)N1CCOCCN(CCOCC1)C(=O)CCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium](/img/structure/B11711670.png)
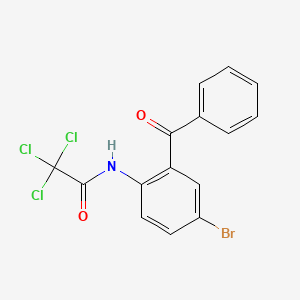
![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}dibenzoic acid](/img/structure/B11711680.png)

![2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)
![2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11711717.png)
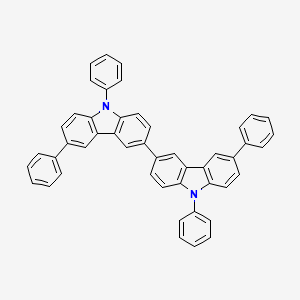
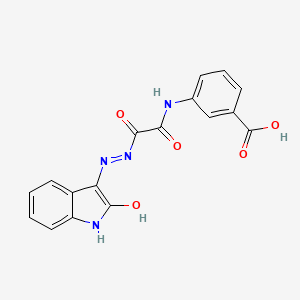
![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)
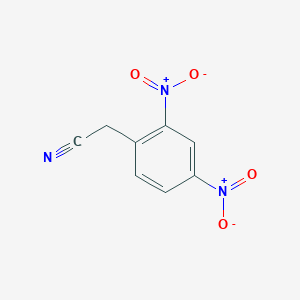
![2-[(3Z)-3-hydrazono-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11711747.png)
